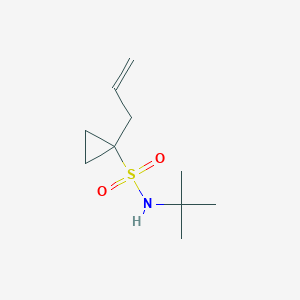
4-(2-Acetamidoethyl)phenoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Acetamidoethyl)phenoxyacetic acid (APOA) is identified as a urinary metabolite of phenacetin, a pain-relief and fever-reducing drug. The metabolite was isolated from the urine of rats, dogs, and humans after oral administration of phenacetin. The presence of APOA in urine was quantified, showing varying levels of excretion across species, with rats showing the highest percentage of the dose .
Synthesis Analysis
The synthesis of APOA involves the reaction of the parent compound with diazomethane to form its methylester, which is then identified using various analytical techniques such as thin-layer chromatography, UV absorbance, melting point, and mass spectroscopy . Another related compound, 2-(4-fluorophenoxy) acetic acid, was synthesized using a refluxing method starting with 4-fluoro-phenol and ethyl chloroacetate in acetone, indicating a potential synthetic pathway for related phenoxyacetic acid derivatives .
Molecular Structure Analysis
The molecular structure of a related compound, 2-(4-fluorophenoxy) acetic acid, was determined through crystallography, revealing that it crystallizes in the monoclinic crystal system. The crystal data provided includes lattice parameters, space group, volume, and calculated density. The structure was found to be stabilized by intermolecular C-H···O and C-H···Cg interactions, which are important for understanding the packing modes in the crystal .
Chemical Reactions Analysis
While specific chemical reactions of APOA are not detailed in the provided papers, the synthesis of related phenoxyacetic acid derivatives involves a 4-step synthetic procedure. These derivatives are designed to contain a 2-(2-oxo-1-azacycloalkyl)acetamidic moiety with a β-lactam ring, which could suggest potential reactivity patterns for APOA as well .
Physical and Chemical Properties Analysis
The physical properties of APOA were characterized by its melting point, and its chemical properties were inferred through mass spectroscopy. The related compound's crystal structure elucidation and density calculation provide insights into its physical properties. The chemical reactivity and stability of the molecule were estimated using frontier molecular orbitals (FMOs) studies, and the molecular electrostatic potential (MEP) surface was generated to investigate charge distribution and reactive sites .
Applications De Recherche Scientifique
Herbicide Treatment and Environmental Impact
4-(2-Acetamidoethyl)phenoxyacetic acid is related to phenoxyacetic acid herbicides, which are widely used in agriculture. Studies on these herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), show their environmental impact and treatment methods. For instance, membrane bioreactor technology has been employed for efficient and environmentally friendly breakdown of these herbicides in wastewater (Ghoshdastidar & Tong, 2013). Additionally, the oxidative stress induced by these herbicides, including 2,4-D, has been a focus of research due to their extensive use and potential environmental risks (Tayeb et al., 2012).
Genotoxic Effects
The genotoxic effects of phenoxyacetic acid pesticides have been evaluated, revealing their impact on human lymphocytes. This includes increases in chromosomal aberrations and micronuclei, indicating potential genetic risks (Želježić & Garaj-vrhovac, 2004).
Biodegradation and Analytical Methods
Research into the biodegradation of 2,4-D by ionizing radiation highlights the potential for using advanced technologies to mitigate environmental contamination by these compounds (Zona et al., 2002). Furthermore, the development of analytical methods, such as liquid chromatography/triple quadrupole mass spectrometry, for detecting phenoxyacetic acids in human urine is crucial for monitoring exposure and assessing potential health risks (Lindh et al., 2008).
Molecular Modeling and Imprinted Polymers
The cross-selectivities of molecularly imprinted polymers (MIPs) for phenoxyacetic acids have been studied, with molecular modeling providing insights into the interactions between these compounds and functional monomers. This research is significant for environmental monitoring and the development of selective sensing materials (Zhang et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-[4-(2-acetamidoethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-7-6-10-2-4-11(5-3-10)17-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUUMDSYNAXBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetamidoethyl)phenoxyacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)


